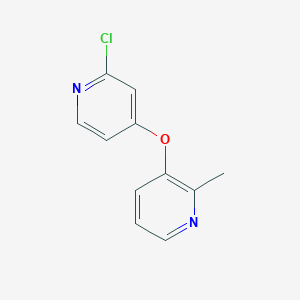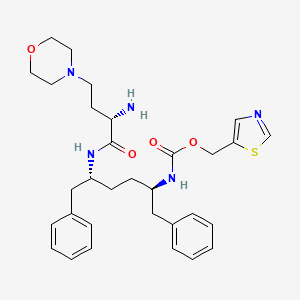
2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine
Übersicht
Beschreibung
2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine is a complex organic compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 g/mol . This compound is notable for its unique structure, which includes a chloro-substituted benzene ring and a cyclopentyl group with two methyl substituents. It is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine typically involves the reaction of 2-chloro-1,4-diaminobenzene with 3,4-dimethylcyclopentylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to maximize yield and purity . The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is common in industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, with reaction temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced amine derivatives, and substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine include:
- 2-Chloro-N1-cyclopentylbenzene-1,4-diamine
- 2-Chloro-N1-(3-methylcyclopentyl)benzene-1,4-diamine
- 2-Chloro-N1-(4-methylcyclopentyl)benzene-1,4-diamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a chloro-substituted benzene ring and a cyclopentyl group with two methyl substituents .
Eigenschaften
IUPAC Name |
2-chloro-1-N-(3,4-dimethylcyclopentyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-8-5-11(6-9(8)2)16-13-4-3-10(15)7-12(13)14/h3-4,7-9,11,16H,5-6,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOSRTFQRHRPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1C)NC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3318952.png)








![4,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3318991.png)

![[Tris(4-methoxyphenyl)methyl]phosphanium iodide](/img/structure/B3319013.png)


